3,5-Dioxohexacosanoic acid
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Overview
Description
3,5-Dioxohexacosanoic acid is a long-chain fatty acid derivative with the molecular formula C26H48O4 This compound is characterized by the presence of two keto groups located at the 3rd and 5th positions of the hexacosanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxohexacosanoic acid typically involves the oxidation of hexacosanoic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dioxohexacosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dioxohexacosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dioxohexacosanoic acid involves its interaction with various molecular targets and pathways. It can modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. Additionally, its keto groups can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Hexacosanoic acid: Lacks the keto groups, making it less reactive in certain chemical reactions.
3,5-Dioxooctacosanoic acid: Similar structure but with a longer carbon chain.
3,5-Dioxodocosanoic acid: Similar structure but with a shorter carbon chain
Uniqueness: 3,5-Dioxohexacosanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
77787-85-0 |
---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
3,5-dioxohexacosanoic acid |
InChI |
InChI=1S/C26H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)22-25(28)23-26(29)30/h2-23H2,1H3,(H,29,30) |
InChI Key |
QWXQXTUTIXYVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
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